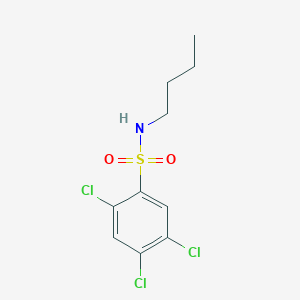![molecular formula C16H20N2O3 B5301217 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5301217.png)
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPP-109 belongs to a class of compounds known as gamma-aminobutyric acid (GABA) modulators, which have been shown to have significant effects on the central nervous system.
Mécanisme D'action
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione works by inhibiting the activity of an enzyme known as GABA transaminase, which is responsible for breaking down GABA. By inhibiting this enzyme, 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione increases the levels of GABA in the brain, which has been shown to have a calming effect and reduce the cravings associated with addiction.
Biochemical and Physiological Effects
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to have significant effects on the central nervous system, including changes in brain activity and neurotransmitter levels. Studies have also shown that 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can reduce the symptoms of anxiety and depression, making it a potential treatment for these conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which reduces the risk of off-target effects. However, the synthesis process for 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is complex and requires specialized equipment and expertise, which can limit its availability for research purposes.
Orientations Futures
There are several potential directions for future research on 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is the use of 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione as a treatment for other addictive substances, such as opioids and alcohol. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and to identify any potential side effects or safety concerns. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione to increase its availability for research purposes.
Méthodes De Synthèse
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the use of several organic solvents and requires strict adherence to safety protocols to prevent exposure to harmful chemicals.
Applications De Recherche Scientifique
1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research involves the use of 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione as a treatment for addiction. Studies have shown that 1-cyclopentyl-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione can effectively block the effects of cocaine and other addictive substances, making it a potential candidate for addiction treatment.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-6-11(7-9-13)17-14-10-15(19)18(16(14)20)12-4-2-3-5-12/h6-9,12,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPIBOBKFNPAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5301145.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-(1H-pyrazol-1-ylacetyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5301168.png)
![4-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1-(3-methylbenzyl)-2-piperazinone](/img/structure/B5301175.png)
![2-(4-ethylphenyl)-5-methyl-4-{[5-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5301176.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5301177.png)
![(3aR*,5R*,6S*,7aS*)-2-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5301178.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(4-ethoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5301188.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-2-naphthylacetamide](/img/structure/B5301202.png)


![1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5301221.png)
![1-{2-[1-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]phenyl}-1H-pyrazole](/img/structure/B5301228.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-(4-{3-[4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)phenyl]-3-oxo-1-propen-1-yl}phenyl)benzamide](/img/structure/B5301237.png)
![1-(4-bromophenyl)-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B5301239.png)